

# DS-7423: A Comprehensive Technical Guide on the Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**DS-7423** is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By targeting two key nodes in the PI3K/Akt/mTOR signaling pathway, **DS-7423** has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines and preclinical tumor models. This technical guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and preclinical pharmacology of **DS-7423**, supported by experimental data and protocols.

# Molecular Structure and Physicochemical Properties

**DS-7423**, with the IUPAC name (R)-1-(4-(2-(2-aminopyrimidin-5-yl)-6-morpholino-9-(2,2,2-trifluoroethyl)-9H-purin-8-yl)-2-methylpiperazin-1-yl)ethan-1-one, is a complex heterocyclic molecule. Its structure is characterized by a purine core substituted with a morpholine ring, an aminopyrimidine moiety, and a trifluoroethyl group, linked to an acetylated methylpiperazine.

Table 1: Physicochemical Properties of **DS-7423** 



| Property         | Value                                                                                                                                   | Reference |  |
|------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name       | (R)-1-(4-(2-(2-aminopyrimidin-5-yl)-6-morpholino-9-(2,2,2-trifluoroethyl)-9H-purin-8-yl)-2-methylpiperazin-1-yl)ethan-1-one             | [1]       |  |
| CAS Number       | 1222104-37-1                                                                                                                            | [1]       |  |
| Chemical Formula | C22H27F3N10O2 [1]                                                                                                                       |           |  |
| Molecular Weight | 520.52 g/mol                                                                                                                            | [1]       |  |
| Appearance       | Not explicitly stated in provided results.                                                                                              |           |  |
| Melting Point    | Not explicitly stated in provided results.                                                                                              |           |  |
| Solubility       | Soluble in DMSO (≥ 2.5 mg/mL). A preparation in a vehicle of DMSO, PEG300, Tween-80, and saline yields a clear solution of ≥ 2.5 mg/mL. | [2][3]    |  |

# Mechanism of Action: Dual Inhibition of PI3K and mTOR

**DS-7423** exerts its anti-tumor effects by simultaneously inhibiting the catalytic activity of both PI3K and mTOR, two critical kinases in a signaling pathway that is frequently dysregulated in cancer.

## The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second



messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt (also known as protein kinase B).

Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to:

- Cell Survival: Inhibition of pro-apoptotic proteins like Bad and caspase-9.
- Cell Cycle Progression: Phosphorylation and inhibition of cell cycle inhibitors like p21 and p27.
- Protein Synthesis and Growth: Activation of the mTOR complex 1 (mTORC1).

mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.

- mTORC1 is a key regulator of protein synthesis through the phosphorylation of its downstream effectors, S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
- mTORC2 is involved in the full activation of Akt by phosphorylating it at serine 473.

Dysregulation of this pathway, often through mutations in genes like PIK3CA (encoding the  $p110\alpha$  catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a common event in many cancers, leading to uncontrolled cell growth and survival.

### **Inhibition by DS-7423**

**DS-7423** is a potent inhibitor of the p110α isoform of PI3K and also demonstrates strong inhibitory activity against mTOR. By targeting both PI3K and mTOR, **DS-7423** provides a more comprehensive blockade of the pathway compared to agents that target only one of these kinases. This dual inhibition can prevent the feedback activation of Akt that is sometimes observed with mTORC1-specific inhibitors.





Click to download full resolution via product page

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by **DS-7423**.

## **Preclinical Pharmacology**



## In Vitro Inhibitory Activity

**DS-7423** has been shown to be a potent inhibitor of PI3K $\alpha$  and mTOR. Its inhibitory activity against other Class I PI3K isoforms has also been characterized.

Table 2: In Vitro Inhibitory Activity of DS-7423

| Target | IC50 (nM) | Reference |  |
|--------|-----------|-----------|--|
| ΡΙ3Κα  | 15.6      | [3][4][5] |  |
| РІЗКβ  | 1,143     | [3][4][5] |  |
| РІЗКу  | 249       | [3][4][5] |  |
| ΡΙ3Κδ  | 262       | [3][4][5] |  |
| mTOR   | 34.9      | [3][4][5] |  |

## In Vitro Anti-proliferative Activity

The anti-proliferative effects of **DS-7423** have been evaluated in various cancer cell lines. In a study on ovarian clear cell adenocarcinoma (OCCA) cell lines, **DS-7423** demonstrated potent growth inhibition with IC50 values less than 75 nM in all tested cell lines, irrespective of their PIK3CA mutation status.[4]

Table 3: Anti-proliferative Activity of **DS-7423** in Ovarian Cancer Cell Lines



| Cell Line | IC50 (nM)  | PIK3CA Mutation | Reference |
|-----------|------------|-----------------|-----------|
| ES-2      | 20.9 ± 1.5 | Wild-type       | [4]       |
| TOV-21G   | 33.3 ± 3.4 | Wild-type       | [4]       |
| OVISE     | 21.0 ± 1.2 | H1047R          | [4]       |
| OVMANA    | 30.6 ± 2.6 | E545K           | [4]       |
| JHOC-5    | 29.5 ± 2.4 | Wild-type       | [4]       |
| JHOC-7    | 41.3 ± 4.4 | Wild-type       | [4]       |
| JHOC-9    | 63.8 ± 6.0 | Wild-type       | [4]       |
| KK        | 38.2 ± 3.8 | H1047R          | [4]       |
| RMG-1     | 22.1 ± 1.8 | E545K           | [4]       |

## In Vivo Anti-tumor Activity

In mouse xenograft models of OCCA, orally administered **DS-7423** suppressed tumor growth in a dose-dependent manner.[4] These studies highlight the potential of **DS-7423** as a therapeutic agent for cancers with a dysregulated PI3K/Akt/mTOR pathway.

# Experimental Protocols PI3K and mTOR Kinase Assays

A common method for determining the in vitro inhibitory activity of compounds like **DS-7423** is a kinase assay that measures the phosphorylation of a substrate.





Click to download full resolution via product page

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol for a Representative PI3Kα Kinase Assay (Competitive ELISA):[6]

- Plate Preparation: A glutathione-coated 96-well plate is used.
- Reagent Preparation:



- Recombinant PI3Kα enzyme.
- PIP2 substrate.
- ATP.
- DS-7423 at various concentrations.
- A GST-tagged GRP1-PH domain protein (binds to PIP3).
- Biotinylated-PIP3 tracer.
- Streptavidin-HRP conjugate.
- TMB substrate and stop solution.
- Kinase Reaction:
  - The PI3Kα enzyme is pre-incubated with DS-7423 or vehicle control in the wells for a defined period.
  - The kinase reaction is initiated by adding a mixture of PIP2 and ATP.
  - The reaction is allowed to proceed for a specific time at room temperature.

#### Detection:

- The reaction is stopped, and the mixture is transferred to the glutathione-coated plate. The GST-GRP1-PH domain protein binds to the plate.
- The plate is incubated to allow the GRP1-PH domain to capture the PIP3 produced in the kinase reaction.
- Biotinylated-PIP3 tracer is added to compete with the enzymatically generated PIP3 for binding to the GRP1-PH domain.
- After washing, streptavidin-HRP is added, which binds to the captured biotinylated-PIP3.
- A TMB substrate is added, and the color development is stopped with an acid solution.



#### Data Analysis:

- The absorbance is read at 450 nm. The signal is inversely proportional to the PI3Kα activity.
- IC50 values are calculated by plotting the percentage of inhibition against the log concentration of **DS-7423**.

A similar principle is applied for the mTOR kinase assay, typically using a recombinant mTOR kinase and a specific protein substrate.

## **Cell Viability (MTT) Assay**

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

#### Detailed Protocol:

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of DS-7423 or a
  vehicle control and incubated for a specified period (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
- Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are determined from the dose-response curves.





## **Western Blotting for Pathway Modulation**

Western blotting is used to assess the effect of **DS-7423** on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.





Click to download full resolution via product page

Caption: A typical workflow for Western blot analysis.



#### **Detailed Protocol:**

- Cell Treatment and Lysis: Cancer cells are treated with DS-7423 for a specified time. The
  cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve
  the phosphorylation state of proteins.
- Protein Quantification: The total protein concentration in the lysates is determined using a method such as the BCA assay.
- SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K). This is typically done overnight at 4°C.
- Washing: The membrane is washed several times to remove unbound primary antibody.
- Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
- Detection: A chemiluminescent substrate for HRP is added to the membrane, and the resulting light signal is captured using an imaging system.
- Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein phosphorylation.

### Conclusion

**DS-7423** is a promising dual PI3K/mTOR inhibitor with potent anti-tumor activity demonstrated in preclinical models. Its ability to comprehensively block the PI3K/Akt/mTOR signaling



pathway provides a strong rationale for its continued investigation as a potential cancer therapeutic. This technical guide summarizes the key molecular and pharmacological characteristics of **DS-7423**, offering a valuable resource for researchers in the field of oncology and drug development. Further studies are warranted to fully elucidate its clinical potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. DS-7423 | PI3K/mTOR双抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor DS-7423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- To cite this document: BenchChem. [DS-7423: A Comprehensive Technical Guide on the Dual PI3K/mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8731621#ds-7423-molecular-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com